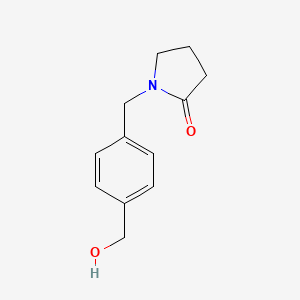
1-(4-(Hydroxymethyl)benzyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[4-(Hydroxymethyl)phenyl]methyl}pyrrolidin-2-one is a compound that features a pyrrolidin-2-one ring substituted with a 4-(hydroxymethyl)phenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(Hydroxymethyl)phenyl]methyl}pyrrolidin-2-one can be achieved through the Petasis reaction, which involves the reaction of an aldehyde, an amine, and a boronic acid . For instance, salicylaldehyde, pyrrolidine, and 4-(hydroxymethyl)phenylboronic acid can be reacted in 1,4-dioxane under reflux conditions for 24 hours in a nitrogen atmosphere . The resultant solution is then diluted with water and extracted with ethyl acetate, followed by drying over sodium sulfate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Petasis reaction’s mild conditions and scalability make it a promising candidate for industrial synthesis .
化学反応の分析
Types of Reactions: 1-{[4-(Hydroxymethyl)phenyl]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the pyrrolidin-2-one ring can be reduced to a hydroxyl group.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: The major product would be 1-{[4-(Carboxyphenyl)methyl]pyrrolidin-2-one.
Reduction: The major product would be 1-{[4-(Hydroxymethyl)phenyl]methyl}pyrrolidin-2-ol.
Substitution: The products would vary depending on the nucleophile used.
科学的研究の応用
1-{[4-(Hydroxymethyl)phenyl]methyl}pyrrolidin-2-one has several applications in scientific research:
作用機序
The mechanism of action of 1-{[4-(Hydroxymethyl)phenyl]methyl}pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrrolidin-2-one ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Pyrrolidin-2-one: A simpler analog without the hydroxymethylphenylmethyl group.
Pyrrolidin-2,5-dione: Contains an additional carbonyl group, leading to different chemical properties.
Prolinol: A derivative with a hydroxyl group on the pyrrolidine ring.
Uniqueness: 1-{[4-(Hydroxymethyl)phenyl]methyl}pyrrolidin-2-one is unique due to the presence of the hydroxymethylphenylmethyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential for specific interactions in biological systems and its utility in synthetic chemistry .
特性
CAS番号 |
1567007-42-4 |
|---|---|
分子式 |
C12H15NO2 |
分子量 |
205.25 g/mol |
IUPAC名 |
1-[[4-(hydroxymethyl)phenyl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c14-9-11-5-3-10(4-6-11)8-13-7-1-2-12(13)15/h3-6,14H,1-2,7-9H2 |
InChIキー |
UJFLOGKNXJHMIM-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















